Cas no 2138551-90-1 (6-(2-methylpropyl)-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde)

6-(2-methylpropyl)-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde structure
2138551-90-1 structure
Product name:6-(2-methylpropyl)-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde
CAS No:2138551-90-1
MF:C13H18N2OS
Molecular Weight:250.359821796417
CID:6484313
PubChem ID:165500958

6-(2-methylpropyl)-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 6-(2-methylpropyl)-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde
    • 6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
    • 2138551-90-1
    • EN300-1197704
    • インチ: 1S/C13H18N2OS/c1-8(2)5-10-11(7-16)15-6-12(9(3)4)17-13(15)14-10/h6-9H,5H2,1-4H3
    • InChIKey: PMHAQEQBXHMZEG-UHFFFAOYSA-N
    • SMILES: S1C2=NC(=C(C=O)N2C=C1C(C)C)CC(C)C

計算された属性

  • 精确分子量: 250.11398438g/mol
  • 同位素质量: 250.11398438g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 283
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 62.6Ų

6-(2-methylpropyl)-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1197704-0.5g
6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
2138551-90-1
0.5g
$1984.0 2023-06-08
Enamine
EN300-1197704-10.0g
6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
2138551-90-1
10g
$8889.0 2023-06-08
Enamine
EN300-1197704-0.05g
6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
2138551-90-1
0.05g
$1737.0 2023-06-08
Enamine
EN300-1197704-5000mg
6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
2138551-90-1
5000mg
$5995.0 2023-10-03
Enamine
EN300-1197704-2.5g
6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
2138551-90-1
2.5g
$4052.0 2023-06-08
Enamine
EN300-1197704-100mg
6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
2138551-90-1
100mg
$1819.0 2023-10-03
Enamine
EN300-1197704-2500mg
6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
2138551-90-1
2500mg
$4052.0 2023-10-03
Enamine
EN300-1197704-0.1g
6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
2138551-90-1
0.1g
$1819.0 2023-06-08
Enamine
EN300-1197704-10000mg
6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
2138551-90-1
10000mg
$8889.0 2023-10-03
Enamine
EN300-1197704-0.25g
6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
2138551-90-1
0.25g
$1902.0 2023-06-08

6-(2-methylpropyl)-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carbaldehyde 関連文献

6-(2-methylpropyl)-2-(propan-2-yl)imidazo2,1-b1,3thiazole-5-carbaldehydeに関する追加情報

6-(2-Methylpropyl)-2-(propan-2-yl)imidazo[2,1-b]1,3-thiazole-5-carbaldehyde: A Comprehensive Overview

The compound 6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b]1,3-thiazole-5-carbaldehyde (CAS No. 2138551-90-1) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of imidazothiazole derivatives, which have been extensively studied for their unique chemical properties and biological activities. The structure of this molecule is characterized by a fused imidazo[2,1-b]thiazole ring system, substituted with specific alkyl groups and an aldehyde functional group, making it a versatile building block for further chemical modifications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of nucleophilic aromatic substitution and alkylation reactions. The synthesis process involves the strategic introduction of substituents at specific positions on the imidazo[2,1-b]thiazole core, ensuring high yields and purity. The aldehyde group at position 5 of the molecule plays a crucial role in its reactivity, making it amenable to various condensation reactions such as the formation of Schiff bases or enamine derivatives.

One of the most intriguing aspects of this compound is its potential in drug discovery. The imidazo[2,1-b]thiazole scaffold has been identified as a promising template for designing bioactive molecules due to its ability to interact with various biological targets. Recent studies have demonstrated that 6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b]1,3-thiazole-5-carbaldehyde exhibits moderate to high activity against certain enzymes and receptors associated with neurodegenerative diseases and cancer. For instance, researchers have reported its ability to inhibit acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease.

In addition to its biological applications, this compound has shown promise in materials science. The presence of the aldehyde group allows for the formation of cross-linked networks when subjected to oxidative coupling reactions. These networks exhibit excellent mechanical properties and thermal stability, making them suitable candidates for advanced polymer materials used in high-performance applications such as aerospace and electronics.

From a structural standpoint, the imidazo[2,1-b]thiazole core is highly aromatic and possesses significant conjugation effects due to the alternating single and double bonds within the ring system. This conjugation not only enhances the stability of the molecule but also contributes to its electronic properties. The alkyl substituents, particularly the (propan-2-yl) group at position 2 and the (2-methylpropyl) group at position 6, significantly influence the molecule's solubility and lipophilicity, which are critical factors in drug design.

Recent computational studies have provided deeper insights into the electronic structure of this compound. Density functional theory (DFT) calculations have revealed that the aldehyde group introduces electron-withdrawing effects into the system, thereby modulating the reactivity of adjacent functional groups. This understanding has paved the way for more precise predictions of reaction outcomes during chemical synthesis.

In terms of spectroscopic analysis, 6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b]1,3-thiazole-5-carbaldehyde exhibits characteristic absorption bands in both UV-vis and IR spectra that are indicative of its aromaticity and functional group composition. These spectral features are invaluable for confirming the identity and purity of the compound during quality control processes.

The synthesis and characterization of this compound represent a significant milestone in heterocyclic chemistry. Its unique combination of structural features makes it an ideal candidate for exploring novel chemical transformations and applications across diverse fields such as pharmacology, materials science, and catalysis.

In conclusion, 6-(2-methylpropyl)-2-(propan-2-yl)imidazo[2,1-b]1,3-thiazole-5-carbaldehyde (CAS No. 2138551-90-1) stands out as a remarkable example of how modern synthetic methods can yield complex molecules with multifaceted applications. As research continues to uncover its full potential, this compound is poised to make meaningful contributions to both academic and industrial advancements.

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